Methyl undec-10-enoate
Overview
Description
Mechanism of Action
Target of Action
Methyl undec-10-enoate is primarily used as a flavoring and fragrance agent in the food and cosmetic industries . It is an ester formed by the condensation of methanol and undec-10-enoic acid . The primary targets of this compound are the olfactory receptors that detect its sweet fruity smell and taste .
Mode of Action
The compound interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic sweet fruity smell and taste
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in olfaction, the sensory perception of smell . When the compound binds to olfactory receptors, it triggers a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain and interpreted as smell.
Pharmacokinetics
It may be metabolized by esterases and other enzymes, and excreted in the urine and feces .
Result of Action
The primary result of this compound’s action is the perception of its sweet fruity smell and taste . This makes it valuable as a flavoring and fragrance agent in various industries . Additionally, it has potential use in biofuel production and as a starting material for the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Its stability and efficacy as a flavoring and fragrance agent can also be influenced by factors such as pH and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl undec-10-enoate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects have not been reported, high doses of the compound may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl undec-10-enoate is synthesized through the esterification of undec-10-enoic acid with methanol. This reaction typically involves the use of acid catalysts to facilitate the esterification process . The reaction conditions often include heating the mixture to reflux temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, this compound is produced from castor oil. The process involves the pyrolysis of ricinoleic acid, which is derived from castor oil, to produce undec-10-enoic acid. This acid is then esterified with methanol to yield this compound . The industrial production process is designed to ensure high purity and yield, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Methyl undec-10-enoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by titanium trichlorides.
Oxidation: The terminal double bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Polymerization: The compound can participate in acyclic diene metathesis (ADMET) polymerization, acting as a chain regulator.
Common Reagents and Conditions:
Transesterification: Catalysts such as cyclopentadienyl titanium trichloride are used at temperatures ranging from 100 to 120°C.
Oxidation: Oxidizing agents like peracids or molecular oxygen in the presence of catalysts can be used.
Polymerization: Ruthenium-carbene catalysts are commonly employed in ADMET polymerization.
Major Products:
Transesterification: Produces various esters depending on the alcohol used.
Oxidation: Yields epoxides or other oxygenated compounds.
Polymerization: Results in polyesters with varying molecular weights.
Scientific Research Applications
Methyl undec-10-enoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl undec-10-enoate is unique due to its terminal double bond and bio-based origin. Similar compounds include:
Methyl oleate: Another fatty ester with a double bond, but derived from oleic acid.
Methyl linoleate: Contains two double bonds and is derived from linoleic acid.
Methyl stearate: A saturated fatty ester with no double bonds.
Compared to these compounds, this compound offers higher reactivity due to its terminal double bond and is more sustainable due to its renewable source .
Properties
IUPAC Name |
methyl undec-10-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISVAASFGZJBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046566 | |
Record name | Methyl 10-undecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless liquid; Oily aroma | |
Record name | Methyl 10-undecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 10-undecenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
245.00 to 248.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 10-undecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
Record name | Methyl 10-undecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 10-undecenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.891 (20°) | |
Record name | Methyl 10-undecenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
111-81-9 | |
Record name | Methyl 10-undecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl undecylenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl undecenate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Undecenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 10-undecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl undec-10-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL UNDECYLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWN4DY6S6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl 10-undecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
27.5 °C | |
Record name | Methyl 10-undecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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